Journal Name:Physics of Life Reviews
Journal ISSN:1571-0645
IF:9.833
Journal Website:http://www.journals.elsevier.com/physics-of-life-reviews/
Year of Origin:2004
Publisher:Elsevier
Number of Articles Per Year:9
Publishing Cycle:Quarterly
OA or Not:Not
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-24 , DOI:
10.1021/acs.joc.3c00821
Five chiral squaraine dimers were synthesized by fusing chiral indolenine semisquaraines with three different benzobisthiazole bridges. The thereby created squaraine dimers show a strong splitting of the lowest energy absorption bands caused by exciton coupling. The intensities of the two exciton transitions and the energetic splitting depend on the angle of the two squaraine moieties within the chromophore dimer. The electric circular dichroism spectra of the dimers show intense Cotton effects whose sign depends on the used squaraine chromophores. Sizable anisotropies gabs of up to 2.6 × 10–3 could be obtained. TD-DFT calculations were used to partition the rotational strength into the three Rosenfeld terms where the electric-magnetic coupling turned out to be the dominant contribution while the exciton chirality term is much smaller. This is because the chromophore dimers are essentially planar but the angle between the electric transition dipole moment of one squaraine and the magnetic transition dipole moment of the other squaraine strongly deviates from 90°, which makes the dot product between the two moment vectors and, thus, the rotational strength substantial.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.joc.3c01092
A straightforward method has been developed to synthesize 2-aryl-3-(2-aminoaryl) quinoxalines from 2-arylindoles and 1,2-diaminoarenes under mild electrochemical conditions. The reaction proceeds through in situ generations of 2-arylindole-3-ones under electrochemical oxidative dearomatization of 2-arylindoles, followed by a ring opening-cyclization sequence with 1,2-diaminoarenes. A series of 2-aryl-3-(2-aminoaryl) quinoxalines have been prepared with moderate to good yields (up to 75%).
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.joc.3c00912
The Suzuki–Miyaura cross-coupling of amides by selective N–C acyl bond cleavage represents a powerful tool for constructing biaryl ketones from historically inert amide bonds. These amide bond activation reactions hinge upon efficient oxidative addition of the N–C acyl bond to Pd(0). However, in contrast to the well-researched activation of aryl halides by C(sp2)–X oxidative addition, very few studies on the mechanism of C(acyl)–N bond oxidative addition and catalyst effect have been reported. Herein, we report a study on [Pd(NHC)(sulfide)Cl2] catalysts in amide N–C bond activation. These readily prepared, well-defined, air- and moisture-stable Pd(II)–NHC catalysts feature SMe2 (DMS = dimethylsulfide) or S(CH2CH2)2 (THT = tetrahydrothiophene) as ancillary ligands. The reaction development, kinetic studies, and reaction scope are presented. Extensive DFT studies were conducted to gain insight into the mechanism of C(acyl)–N bond oxidative addition and catalyst activation. We expect that [Pd(NHC)(sulfide)Cl2] precatalysts featuring sulfides as well-defined, readily accessible ancillary ligands will find application in C(acyl)–X bond activation in organic synthesis and catalysis.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.joc.3c00887
Diverse functionalized dihydrobenzofuran spiro-indanedione-oxindole scaffolds were conveniently synthesized by base-promoted cyclization reaction of Morita–Baylis–Hillman (MBH) carbonates of isatins and 2-(o-hydroxybenzylidene)-1,3-indanediones. The two diastereomeric dispiro[indene-2,1′-cyclopenta[b]benzofuran-2′,3″’-indolines] could be selectively synthesized by using DABCO or DMAP as a base promoter. More importantly, DABCO or DMAP facilitated the annulation reaction of MBH formates of isatins and 2-(o-hydroxybenzylidene)-1,3-indanediones selectively, resulting in spiro[cyclopropa[c]chromene-1,2′-indene]-1′,3′-diones or dispiro[indene-2,1′-cyclopenta[b]benzofuran-2′,3″’-indolines]. Additionally, a similar reaction with MBH maleimides of isatins afforded dispiro[indene-2,5′-benzofuro[2′,3′:1,5]cyclopenta[1,2-c]pyrrole-4′,3″’-indolines] in high yields and with high diastereoselectivity.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.joc.3c00594
Gold-catalyzed regioselective hydrofluorination of alkynes using aqueous HF has been achieved by employing an amide directing group. For both aryl- and alkyl-substituted propargylamines, the fluorination occurred at the site distal to the amino group.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.joc.3c00766
A short, proficient, and regioselective synthesis of biheterocyclic 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones has been revealed via an Fe(0)-powder-mediated, one-pot reductive cyclization protocol. Mechanistic investigation proved that water acts as a source of hydrogen for the reduction of the nitro group and the reaction rate was accelerated by an aldehyde. The designed transformation works under aerobic conditions, providing a series of bio-inspired molecular scaffolds. In addition, the photophysical study showed blue fluorescence emission with a good fluorescence quantum yield.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.joc.3c00774
Hydroquinine-6′-boric acid was first synthesized via a palladium-catalyzed borylation/silica gel promoted hydrolysis sequence of hydroquinine-derived triflate and bis(pinacolato)diboron. The newly designed chiral building block was subjected to the Suzuki–Miyaura cross-coupling reaction, Petasis reaction, and selenylation reaction, respectively, and all these reactions worked well to afford the corresponding 6′-functionalized hydroquinines with satisfactory results, demonstrating its extraordinary application potency.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.joc.3c01194
An NHC-catalyzed atroposelective synthesis of axially chiral α-carbolinones from α,β-unsaturated iminoindole derivatives and α-chloroaldehydes was developed. The reaction proceeds through a cascade process including [4 + 2] annulation and then oxidative dehydrogenation with concomitant central-to-axial chirality conversion under mild conditions. The developed method opens a new avenue to efficiently access axially chiral α-carbolinones in moderate to good enantioselectivities.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.joc.2c02893
We, herein, describe a copper-mediated domino CuAAC intramolecular selanylation for the synthesis of unprecedented fused benzo[4,5][1,3]selenazolo[3,2-c][1,2,3]triazoles from 1,2-bis(2-azidoaryl)diselenides and terminal alkynes under microwave irradiation. This is the seminal method for the synthesis of these fused heterocycles, and it proceeds under mild conditions, tolerates several functional groups, and can be carried out using environmentally benign solvents such as dimethyl carbonate. This transformation has been successfully extended to TMS-protected alkynes and to bioactive alkynes. A plausible reaction mechanism is proposed based on several control experiments and previous reports.
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.joc.3c00568
Herein, we present a Zn(II)-catalyzed (3 + 3) heteroannulation reaction between aromatic amines and 1,3-diynamides for the synthesis of amidoquinolines. A large number of aromatic amines are well tolerated, furnishing quinoline derivatives in up to excellent yield. Notably, various reactive functional groups have survived under the optimal reaction conditions, highlighting the mildness of the developed protocol. In addition, amines derived from bioactive molecules show modest reactivity.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物1区 | BIOLOGY 生物学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.00 | 44 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://ees.elsevier.com/plrev/default.asp?pg=preRegistration.asp
- Submission Guidelines
- https://www.elsevier.com/journals/physics-of-life-reviews/1571-0645/guide-for-authors
- Reference Format
- https://www.elsevier.com/journals/physics-of-life-reviews/1571-0645/guide-for-authors
- Collection Carrier
- review articles